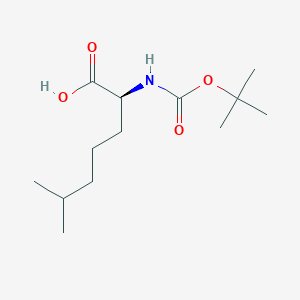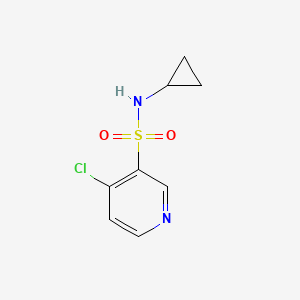
4-chloro-N-cyclopropylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-cyclopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and reducing the formation of by-products.
化学反应分析
Types of Reactions
4-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation Reactions: The major products are sulfonic acids.
Reduction Reactions: The major products are amines.
科学研究应用
4-chloro-N-cyclopropylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It is used in the development of new materials, particularly in the field of polymers and coatings.
作用机制
The mechanism of action of 4-chloro-N-cyclopropylpyridine-3-sulfonamide involves the inhibition of enzymes that interact with the sulfonamide group. The compound binds to the active site of the enzyme, preventing the enzyme from interacting with its natural substrate. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, leading to the death of the bacterial cell.
相似化合物的比较
Similar Compounds
4-chloro-3-pyridinesulfonamide: Similar in structure but lacks the cyclopropyl group.
N-cyclopropyl-3-pyridinesulfonamide: Similar in structure but lacks the chlorine atom.
4-chloro-N-methylpyridine-3-sulfonamide: Similar in structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
4-chloro-N-cyclopropylpyridine-3-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination of functional groups provides the compound with unique chemical properties, such as increased reactivity and potential for forming more complex molecules. The presence of the cyclopropyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound for pharmaceutical research.
属性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC 名称 |
4-chloro-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-3-4-10-5-8(7)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |
InChI 键 |
KTSROOXEJVAXGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NS(=O)(=O)C2=C(C=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


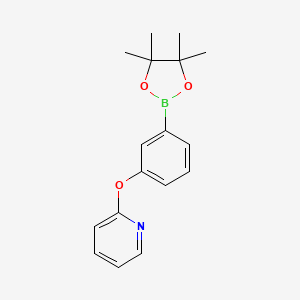
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

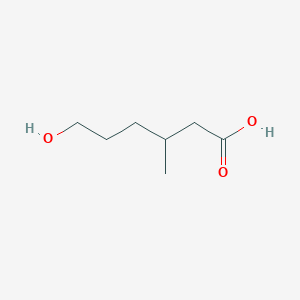

![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

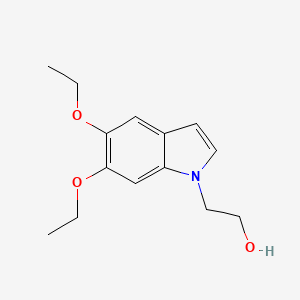
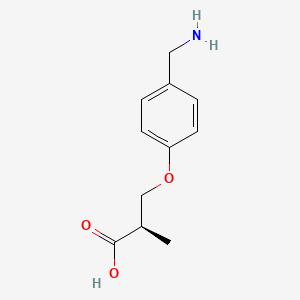

![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
